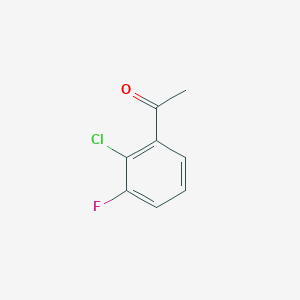

1-(2-Chloro-3-fluorophenyl)ethanone

Übersicht

Beschreibung

The compound 1-(2-Chloro-3-fluorophenyl)ethanone is a chloro-fluorinated aromatic ketone. While the provided papers do not directly discuss this compound, they do provide insights into similar chloro- and fluoro-substituted aromatic ketones and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

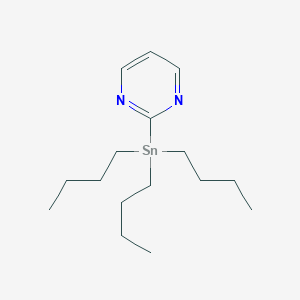

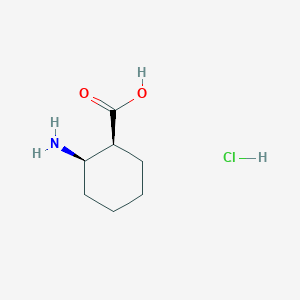

The synthesis of related compounds typically involves chlorination or fluorination reactions, as well as condensation steps. For example, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of a quinolinone precursor using POCl3 reagent . Similarly, enantiomerically pure diarylethanes were synthesized starting from a bromo-chlorophenyl ketone, with key steps including resolution by crystallization and absolute configuration determination by X-ray diffraction . These methods suggest that the synthesis of 1-(2-Chloro-3-fluorophenyl)ethanone could potentially be carried out through analogous chlorination and fluorination strategies, followed by appropriate condensation reactions.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, and its vibrational spectroscopic studies were supported by DFT computations . Another study presented the crystal structure of a hydroxy-substituted phenyl ethanone, which was stabilized by intramolecular hydrogen bonding and π-π stacking interactions . These findings highlight the importance of non-covalent interactions in the solid-state structure of such compounds.

Chemical Reactions Analysis

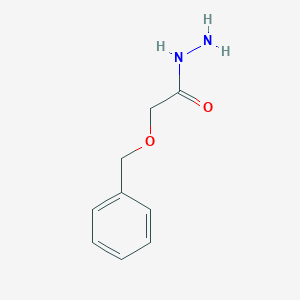

The chemical reactivity of chloro- and fluoro-substituted aromatic ketones can be diverse. For example, the synthesis of a novel dichloro-imidazolidinyl ethanone derivative was achieved through a one-pot reaction involving an ethane-1,2-diamine derivative and dichloroacetyl chloride . The reactivity of these compounds can be influenced by the presence of electron-withdrawing groups such as chlorine and fluorine, which can affect the electrophilic character of the carbonyl group and thus its participation in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and fluoro-substituted aromatic ketones are characterized by a range of techniques. For example, the compound with a hydroxy group exhibited a unique crystal structure with specific melting point, elemental composition, and spectroscopic data . Theoretical calculations, such as DFT and TD-DFT methods, are used to predict properties like charge distribution, hyperpolarizability, and electronic transitions . These studies provide a comprehensive understanding of how substituents like chlorine and fluorine can influence the physical and chemical properties of aromatic ketones.

Wissenschaftliche Forschungsanwendungen

Chemosensor Development

Research in the field of chemosensors has highlighted the importance of fluorophoric compounds, such as 4-Methyl-2,6-diformylphenol, for detecting a variety of analytes including metal ions and neutral molecules. The high selectivity and sensitivity documented for DFP-based chemosensors suggest that structurally related compounds, including those with halogenated phenyl groups like 1-(2-Chloro-3-fluorophenyl)ethanone, could potentially be utilized in the development of new chemosensors for environmental monitoring, clinical diagnostics, and chemical analysis (Roy, 2021).

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds, such as 2-Fluoro-4-bromobiphenyl, essential for the manufacture of pharmaceuticals like flurbiprofen, demonstrates the significance of halogenated intermediates in medicinal chemistry. This underscores the potential utility of 1-(2-Chloro-3-fluorophenyl)ethanone as a precursor or intermediate in the synthesis of novel therapeutic agents, given its structural features that may facilitate the incorporation of fluorine and chlorine atoms into complex organic molecules (Qiu et al., 2009).

Environmental Remediation

The persistence of organohalides like DDT and its metabolites in the environment has prompted research into their biodegradation and remediation. Studies focusing on the environmental fate and bioremediation strategies for persistent organic pollutants suggest the relevance of chemical structure in determining the degradation pathways and efficiency. Therefore, understanding the reactivity and degradation potential of 1-(2-Chloro-3-fluorophenyl)ethanone could contribute to environmental chemistry, particularly in the context of pollution control and the development of degradation-resistant materials (He et al., 2021).

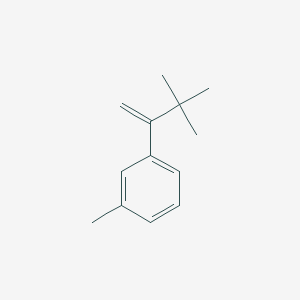

Fluorinated Material Synthesis

Fluorinated materials play a crucial role in various industrial applications due to their unique properties. The synthesis and characterization of fluoropolymers and fluoroalkylated compounds, as discussed in reviews of fluoroalkylation reactions, highlight the importance of fluorine-containing intermediates. 1-(2-Chloro-3-fluorophenyl)ethanone, with its fluorinated and chlorinated moieties, could serve as a valuable starting material in the synthesis of advanced materials, including fluoropolymers, for applications in coatings, electronics, and textiles (Song et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(2-chloro-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXXXDDQBMAZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565734 | |

| Record name | 1-(2-Chloro-3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-3-fluorophenyl)ethanone | |

CAS RN |

161957-57-9 | |

| Record name | 1-(2-Chloro-3-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)

![2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B127797.png)